Ponatinib Acid

Click Chemistry Bioconjugation BCR-ABL

Standard ponatinib is incompatible with click chemistry workflows, hindering probe synthesis and target immobilization. Ponatinib Acid resolves this by integrating a terminal alkyne handle via a propanoic acid linker, enabling bioorthogonal CuAAC conjugation without disrupting the core BCR-ABL pharmacophore. - Enables precise fluorescent probe assembly for CETSA target engagement quantification in live cells. - Facilitates synthesis of BCR-ABL affinity resins for pull-down assays and competitive inhibitor screening. - Serves as a labeled chemical in FP or FRET-based binding assays to study wild-type and T315I mutant kinase interactions.

Molecular Formula C31H29F3N6O3
Molecular Weight 590.6 g/mol
Cat. No. B12433591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePonatinib Acid
Molecular FormulaC31H29F3N6O3
Molecular Weight590.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)CCC(=O)O)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5
InChIInChI=1S/C31H29F3N6O3/c1-21-4-5-23(17-22(21)7-9-26-19-35-28-3-2-11-36-40(26)28)30(43)37-25-8-6-24(27(18-25)31(32,33)34)20-39-15-13-38(14-16-39)12-10-29(41)42/h2-6,8,11,17-19H,10,12-16,20H2,1H3,(H,37,43)(H,41,42)
InChIKeyREXPMJPDZVOYRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ponatinib Acid Overview


Ponatinib Acid (C31H29F3N6O3, MW 590.6) is a carboxylic acid-functionalized analogue of the third-generation BCR-ABL tyrosine kinase inhibitor ponatinib (AP24534) . It is primarily utilized as a click chemistry-compatible fluorescent probe and labeled chemical for biochemical and cellular studies involving BCR-ABL kinase and its T315I gatekeeper mutant [1]. Unlike the parent drug, which is approved for clinical use in resistant chronic myeloid leukemia (CML) and Ph+ ALL, Ponatinib Acid is exclusively a research tool compound, designed for target engagement assays, probe synthesis, and mechanistic studies .

1 Click chemistry probe assembly via alkyne handle (CuAAC)
2 BCR-ABL kinase target engagement studies (wild-type & T315I mutant)
3 Biochemical and cellular assay formats requiring covalent conjugation

Ponatinib Acid: Assay-Driven Selection


Generic substitution of Ponatinib Acid with the parent drug ponatinib or other BCR-ABL inhibitors is not scientifically valid for applications requiring covalent immobilization, fluorescent labeling, or bioconjugation. Ponatinib Acid incorporates a terminal alkyne moiety via a propanoic acid linker, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for precise probe assembly . Ponatinib lacks this functional handle, rendering it incompatible with click chemistry workflows. Furthermore, while ponatinib potently inhibits wild-type and mutant BCR-ABL (IC50 0.37–2.0 nM) , its acid derivative may exhibit altered binding kinetics, physicochemical properties (e.g., logP reduction due to carboxylic acid), and cellular permeability, making potency assumptions unreliable without direct comparative data [1]. Selection must therefore be driven by experimental compatibility and the specific assay requirements.

Functional handle mismatch

Ponatinib Acid provides a terminal alkyne for CuAAC click chemistry; the parent drug ponatinib lacks this moiety, precluding direct use in bioconjugation workflows without additional derivatization.

Physicochemical shift

The carboxylic acid group may alter binding kinetics, reduce logP, and change cellular permeability relative to ponatinib. Potency or target-engagement assumptions require direct experimental validation.

Ponatinib Acid: Evidence & Comparisons


Click Chemistry Compatibility

Ponatinib Acid contains an alkyne group capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules, a functional handle entirely absent in the parent compound ponatinib . This enables site-specific labeling, immobilization, or probe synthesis for target engagement studies. In contrast, ponatinib lacks this reactive moiety, precluding its use in click chemistry-based assays without additional derivatization steps [1].

Click Chemistry Handle
Class-level inference
Target: Alkyne group present (CuAAC compatible)
Comparator (ponatinib): No alkyne
Enables click-based probe assembly; ponatinib incompatible
Supplier-specified reactivity; conditions per standard protocols
Click Chemistry Bioconjugation BCR-ABL

Click Chemistry vs. Other TKI Acids

Ponatinib Acid's alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal labeling [1]. This contrasts with TKI acids lacking this functionality (e.g., bosutinib acid, dasatinib acid) which require alternative, less efficient conjugation methods such as amine coupling or active ester chemistry, which may compromise target binding or require harsher conditions . The alkyne handle provides a versatile and mild route for probe synthesis.

TKI Acid Conjugation
Class-level inference
Target: Alkyne, CuAAC
Comparator (bosutinib/dasatinib acids): Amine/carboxylate conjugation
CuAAC offers milder, more selective labeling than traditional methods
Based on functional group comparison; experimental validation advised
Click Chemistry TKI Probes Comparative Functionalization

Predicted Solubility and logP

Ponatinib Acid (MW 590.6) incorporates a carboxylic acid group absent in ponatinib (MW 532.56), which is predicted to lower its logP and increase aqueous solubility [1]. While direct experimental logP or solubility data are not publicly available for Ponatinib Acid, computational predictions based on the structural modification (addition of a carboxylic acid to the piperazine ring) support this inference [2]. This property shift may improve its handling in aqueous assay buffers compared to the highly lipophilic parent drug (clogP ponatinib ~4.6).

Predicted logP / Solubility
Data to verify
Predicted lower logP, higher aqueous solubility vs ponatinib (no experimental data)
May improve aqueous buffer handling in cell-based assays
Computational inference only; confirm experimentally
Physicochemical Properties Solubility LogP

Ponatinib Acid: Key Applications


BCR-ABL Target Engagement by CETSA

Use Ponatinib Acid as a scaffold to synthesize a fluorescent probe via CuAAC conjugation to an azide-modified fluorophore. The resulting probe can be used in cellular thermal shift assays (CETSA) to quantify target engagement of BCR-ABL in live cells . The alkyne handle allows for mild, bioorthogonal labeling without disrupting the kinase-binding pharmacophore, enabling precise measurement of compound-protein interaction in disease-relevant cellular contexts.

Affinity Resin for BCR-ABL Pull-Down

Immobilize Ponatinib Acid onto azide-functionalized agarose or magnetic beads via click chemistry to create a BCR-ABL affinity resin . This resin can be used for pull-down of BCR-ABL kinase complexes from cell lysates, facilitating identification of interacting proteins or competitive binding assays for novel inhibitor screening.

BCR-ABL Binding Assay Probe

Employ Ponatinib Acid as a labeled chemical in fluorescence polarization (FP) or FRET-based binding assays to characterize BCR-ABL-inhibitor interactions [1]. Its retention of the core ponatinib pharmacophore is expected to confer binding affinity to both wild-type and T315I mutant BCR-ABL, making it a valuable tool for studying resistance mechanisms in vitro.

Reference Standard for Impurity Profiling

Utilize Ponatinib Acid as an analytical reference standard for the identification and quantification of process-related impurities or degradation products in ponatinib drug substance and formulations . Its distinct molecular weight (590.6 vs. 532.56 for ponatinib) and chromatographic properties facilitate method validation for purity analysis.

Application
Selection Property
Validation Focus
Cellular target engagement studies
Alkyne click chemistry handle
CuAAC conjugation efficiency, pharmacophore retention
Affinity pull-down of kinase complexes
Immobilization via alkyne group
Binding specificity, non-specific adsorption control
Fluorescence-based binding characterization
Retained BCR-ABL pharmacophore
Affinity for wild-type and T315I mutant validation
Impurity reference standard for ponatinib
Distinct MW and chromatographic properties
Method selectivity, retention time differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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